N-Butyl-N-(furan-2-YL)-2-methylpropanamide
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Overview
Description
N-Butyl-N-(furan-2-yl)-2-methylpropanamide is an organic compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butyl group and a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(furan-2-yl)-2-methylpropanamide typically involves the reaction of furan-2-carboxylic acid with butylamine and 2-methylpropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general steps are as follows:
Formation of the Amide Bond: Furan-2-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Amidation: The acyl chloride is then reacted with butylamine in the presence of a base such as triethylamine (Et₃N) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(furan-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: N-Butyl-N-(furan-2-yl)-2-methylpropanamine.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
N-Butyl-N-(furan-2-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of polymers and other materials with desirable properties.
Mechanism of Action
The mechanism of action of N-Butyl-N-(furan-2-yl)-2-methylpropanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-(furan-2-yl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of a 2-methylpropanamide group.
Uniqueness
N-Butyl-N-(furan-2-yl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide group, which can influence its chemical reactivity and biological activity. The combination of the furan ring and the 2-methylpropanamide moiety provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
62187-37-5 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-butyl-N-(furan-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C12H19NO2/c1-4-5-8-13(12(14)10(2)3)11-7-6-9-15-11/h6-7,9-10H,4-5,8H2,1-3H3 |
InChI Key |
NJGDBEVMGBVRMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=CC=CO1)C(=O)C(C)C |
Origin of Product |
United States |
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